molecular formula C7H6N2OS B1295998 3-(Thiophen-2-yl)isoxazol-5-amine CAS No. 35113-40-7

3-(Thiophen-2-yl)isoxazol-5-amine

Cat. No. B1295998
CAS RN: 35113-40-7
M. Wt: 166.2 g/mol
InChI Key: ZXTCNNQAVDHZHL-UHFFFAOYSA-N
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Description

The compound 3-(Thiophen-2-yl)isoxazol-5-amine is a heterocyclic molecule that contains both thiophene and isoxazole rings. Although the provided papers do not directly discuss this compound, they do provide insights into the structural and chemical properties of related heterocyclic compounds, which can be useful in understanding the behavior and characteristics of 3-(Thiophen-2-yl)isoxazol-5-amine.

Synthesis Analysis

The synthesis of heterocyclic compounds similar to 3-(Thiophen-2-yl)isoxazol-5-amine often involves multi-step reactions that may include cyclization, substitution, and condensation processes. For instance, the synthesis of 5-methyl-2-[2-methyl/phenylimino-3-(3-methyl-5-styryl-isoxazol-4-yl)-2,3-dihydro-thiazole-4-carbonyl]-2,4-dihydropyrazol-3-ones involves the reaction of isoxazolyl thioureas with ethyl bromopyruvate, followed by treatment with hydrazine hydrate and further cyclocondensation . These methods could potentially be adapted for the synthesis of 3-(Thiophen-2-yl)isoxazol-5-amine.

Molecular Structure Analysis

The molecular structure of heterocyclic amines is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structure of N-allyl-(5-phenyl-[1,3,4]thiadiazol-2-yl) amine was determined using NMR spectroscopy and X-ray diffraction, revealing the existence of the compound in the egzo-amino tautomeric form in the solid state . Similar techniques could be employed to analyze the molecular structure of 3-(Thiophen-2-yl)isoxazol-5-amine.

Chemical Reactions Analysis

Heterocyclic amines like 3-(Thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including tautomerism, as seen in the study of 2N-(3-phenyl-allyl-)(5-phenyl-[1,3,4] thiadiazol-2-yl) amine, where a variety of structural forms were observed in solution . Additionally, the reactivity of such compounds can lead to the formation of metal complexes, as demonstrated by the synthesis of metal complexes of 5-(4-isopropoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic amines are influenced by their molecular structure. For example, the crystal and molecular structure of 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one was determined to establish the predominant tautomeric form and to understand the intermolecular interactions within the crystal lattice . These properties, including solubility, melting point, and stability, can be crucial for the practical applications of compounds like 3-(Thiophen-2-yl)isoxazol-5-amine.

Scientific Research Applications

Anticancer Applications

A study by Yakantham, Sreenivasulu, and Raju (2019) demonstrated the synthesis of 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, showcasing their potential anticancer activity against various human cancer cell lines including breast, lung, prostate, and more. These findings indicate the relevance of such compounds in cancer research and therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Photoinitiator Applications

Zhang et al. (2015) developed star-shaped tris(4-(thiophen-2-yl)phenyl)amine derivatives as photoinitiators for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). These derivatives demonstrated excellent photoinitiating abilities for the polymerization of epoxides or (meth)acrylates under air, suggesting significant applications in materials science and engineering (Zhang et al., 2015).

Structural and Docking Studies

Kumar et al. (2014) conducted a comprehensive study on a novel 3,4-dimethyl-N-((thiophen-2-yl)methylene)isoxazol-5-amine Schiff base. This research included spectroscopic and crystallographic analysis, as well as docking studies to investigate its ability to stabilize DNA-Topoisomerase I, highlighting its potential in the field of biochemistry and pharmacology (Kumar et al., 2014).

Future Directions

Isoxazoles, including 3-(Thiophen-2-yl)isoxazol-5-amine, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . They are being actively researched in medicinal chemistry, with a focus on discovering new multi-component reactions or fully exploiting known ones .

properties

IUPAC Name

3-thiophen-2-yl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2OS/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXTCNNQAVDHZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Thiophen-2-yl)isoxazol-5-amine

Synthesis routes and methods

Procedure details

A mixture of 2-thenoylacetonitrile (1 g, 6.6 mmol), hydroxylamine hydrochloride (1.38 g, 19.8 mmol) and sodium acetate (2.17 g, 26.5 mmol) in DCM (20 ml) and MeOH (20 ml) was heated at 40° C. overnight, cooled to rt and concentrated. The residue was partitioned between EtOAc and water, the organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to give a brown solid 1-4. 1H NMR (400 MHz, CDCl3) δ 7.38 (m, 2H), 7.08 (m, 1H), 5.40 (s, 1H), 4.49 (bs, 21-1); ESI+ MS [M+H]+ C7H7N2OS=167.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Altuğ, M Büyükbayram, Ö Kavas, MZ Yavuz - Tetrahedron, 2014 - Elsevier
The present work describes a new protocol for the synthesis of 5-aminoisoxazoles using α-chlorooximes and 2-phenylsulfonyl acetonitrile via green chemistry routes. The titled 5-…
Number of citations: 8 www.sciencedirect.com

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